4-Fluor-3-(3-Nitrophenyl)benzoesäure

Übersicht

Beschreibung

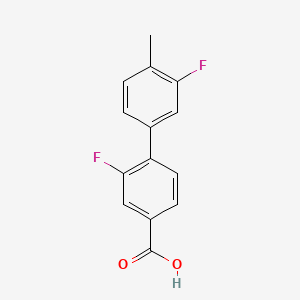

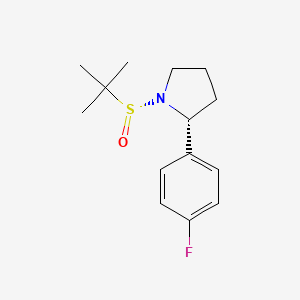

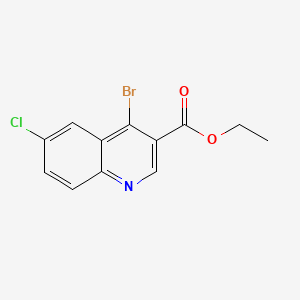

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a chemical compound with the CAS Number: 1261983-30-5 . It has a molecular weight of 261.21 . It is also known by its IUPAC name 6-fluoro-3’-nitro [1,1’-biphenyl]-3-carboxylic acid .

Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid can be converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(3-nitrophenyl)benzoic acid can be viewed using Java or Javascript . The InChI code for this compound is 1S/C13H8FNO4/c14-12-5-4-9 (13 (16)17)7-11 (12)8-2-1-3-10 (6-8)15 (18)19/h1-7H, (H,16,17) .Chemical Reactions Analysis

3-Fluoro-4-nitrobenzoic acid can be synthesized by the reaction between 3-fluorobenzoic acid and nitric acid in the presence of sulfuric acid . The reaction is carried out at a temperature of around 90°C for several hours, and the resulting product is isolated by filtration and recrystallization .Physical and Chemical Properties Analysis

4-Fluoro-3-(3-nitrophenyl)benzoic acid has a molecular weight of 185.11 g/mol . The compound is stable under normal conditions, but it may react with strong oxidizing agents and reducing agents .Wissenschaftliche Forschungsanwendungen

Antimikrobielle Mittel

Diese Verbindung wird als Ausgangsreagenz bei der Synthese neuer Benzimidazole mit antimikrobieller Aktivität verwendet, die bei der Behandlung von Tuberkulose und anderen Mykobakterieninfektionen wichtig sind .

Cholinesterase-Inhibitoren

Es dient als Vorläufer bei der Herstellung neuer Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE) -Inhibitoren. Diese Inhibitoren sind entscheidend für die Behandlung von Krankheiten wie Alzheimer, indem sie den Abbau von Acetylcholin verhindern, das für Lernen und Gedächtnis unerlässlich ist .

Pictet-Spengler-Reaktion

4-Fluor-3-(3-Nitrophenyl)benzoesäure wird zur Herstellung von Bis(heterocyclischen) Skelettvorläufern für die Pictet-Spengler-Reaktion verwendet, einem wichtigen Schritt bei der Synthese verschiedener Alkaloide und Pharmazeutika .

Photoaffinitätsmarkierung

Die Azidform dieser Verbindung, 4-Fluor-3-Nitrophenylazid, ist seit den späten 1960er Jahren einer der ältesten Photolinker, die für die Photoaffinitätsmarkierung verwendet werden. Es hilft bei der Untersuchung von Protein-Ligand-Wechselwirkungen und anderen biologischen Prozessen .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Wirkmechanismus

Target of Action

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a versatile building block used in the synthesis of various pharmaceutical compounds . It has been used as a starting reagent in the preparation of novel benzimidazoles , which are active pharmaceutical ingredients applied as antimicrobials, opioids, antipsychotics, and antihistamines . Therefore, the primary targets of this compound can vary depending on the specific derivative being synthesized.

Mode of Action

The functional groups in 4-Fluoro-3-(3-nitrophenyl)benzoic acid possess different reactivities. The carboxylic acid reacts with alcohols to form esters . The fluoride substituent favors nucleophilic aromatic substitution, while the nitro group can be reduced to an amine as a nucleophile . The ortho-position of fluoride and nitro makes 4-Fluoro-3-(3-nitrophenyl)benzoic acid an ideal precursor for making benzimidazoles derivatives .

Biochemical Pathways

The specific biochemical pathways affected by 4-Fluoro-3-(3-nitrophenyl)benzoic acid would depend on the specific derivative synthesized from it. For instance, benzimidazoles derivatives have been shown to have antimycobacterial activity and can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Result of Action

The molecular and cellular effects of 4-Fluoro-3-(3-nitrophenyl)benzoic acid would depend on the specific derivative synthesized from it and its target. For example, benzimidazoles derivatives have been shown to have antimycobacterial activity , suggesting they could affect the growth and survival of Mycobacterium tuberculosis.

Biochemische Analyse

Biochemical Properties

4-Fluoro-3-(3-nitrophenyl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of novel compounds with potential biological activities. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a starting reagent in the preparation of benzimidazoles, which exhibit antimycobacterial activity . The interactions of 4-Fluoro-3-(3-nitrophenyl)benzoic acid with enzymes such as acetylcholinesterase and butyrylcholinesterase have been studied, revealing its potential as an inhibitor of these enzymes . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of the enzymes.

Cellular Effects

The effects of 4-Fluoro-3-(3-nitrophenyl)benzoic acid on various types of cells and cellular processes have been investigated to understand its influence on cell function. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in inflammation and oxidative stress, leading to changes in the expression of genes associated with these pathways . Additionally, 4-Fluoro-3-(3-nitrophenyl)benzoic acid can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-3-(3-nitrophenyl)benzoic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For instance, the binding of 4-Fluoro-3-(3-nitrophenyl)benzoic acid to acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have downstream effects on neurotransmission . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3-(3-nitrophenyl)benzoic acid have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-3-(3-nitrophenyl)benzoic acid is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-(3-nitrophenyl)benzoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

4-Fluoro-3-(3-nitrophenyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions . The enzymes responsible for these reactions include cytochrome P450 oxidases and reductases, which play a crucial role in the biotransformation of 4-Fluoro-3-(3-nitrophenyl)benzoic acid. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of 4-Fluoro-3-(3-nitrophenyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, 4-Fluoro-3-(3-nitrophenyl)benzoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 4-Fluoro-3-(3-nitrophenyl)benzoic acid is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of 4-Fluoro-3-(3-nitrophenyl)benzoic acid can also impact its interactions with other biomolecules and its overall biochemical activity.

Eigenschaften

IUPAC Name |

4-fluoro-3-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEKDQWBZBUPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690049 | |

| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-30-5 | |

| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)

![4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B566949.png)